molecular formula C29H39NO9 B564446 Homoharringtonine-13C,d3 CAS No. 1217626-64-6

Homoharringtonine-13C,d3

Cat. No. B564446
M. Wt: 549.64
InChI Key: HYFHYPWGAURHIV-UASUQEDRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homoharringtonine-13C,d3, also known as Cephalotaxine-13C,d3, is a useful deuterated and C13 chemical . It is used in research to induce cancer cells to resemble normal cells . The CAS Number is 26833-87-4 (unlabeled) and the Molecular Weight is 549.63 .


Synthesis Analysis

Homoharringtonine-13C,d3 (HHT) is prepared by a semi-synthetic method from Cephalotaxine, a major alkaloid of Cepahlotaxus species through the formation of α-ketoes . It has been reported that HHT suppresses protein synthesis and has been approved by the US Food and Drug Administration for the treatment of chronic myeloid leukemia .


Molecular Structure Analysis

The Molecular Formula of Homoharringtonine-13C,d3 is C28 (13C)H36D3NO9 . It is a deuterated and C13 chemical .


Chemical Reactions Analysis

Homoharringtonine (HHT), a protein synthesis inhibitor currently used in AML treatment, was found to overcome the de novo venetoclax resistance in AML . It is hypothesized that protein synthesis suppressed by HHT might overcome venetoclax resistance and account for the synergism between HHT and venetoclax .


Physical And Chemical Properties Analysis

The Molecular Weight of Homoharringtonine-13C,d3 is 549.63 . It is a deuterated and C13 chemical .

Safety And Hazards

Homoharringtonine-13C,d3 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Homoharringtonine shows promising activity in hematologic malignancies, with potential for use in treating acute myeloid leukemia, myelodysplastic syndrome, acute promyelocytic leukemia, and chronic myeloid leukemia . It has been reported that Homoharringtonine sensitizes pancreatic cancer to erlotinib by direct targeting and miRNA-130b-3p-mediated EphB4-JAK2-STAT3 axis .

properties

CAS RN

1217626-64-6

Product Name

Homoharringtonine-13C,d3

Molecular Formula

C29H39NO9

Molecular Weight

549.64

InChI

InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1/i3+1D3

InChI Key

HYFHYPWGAURHIV-UASUQEDRSA-N

SMILES

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O

synonyms

Cephalotaxine-13C,d3 4-Methyl (2R)-2-Hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (Ester);  CGX 635-13C,d3 ; Ceflatonin-13C,d3;  NSC 141633-13C,d3;  Omacetaxine Mepesuccinate-13C,d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.